3-(Diethylamino)propylamine

Overview

Description

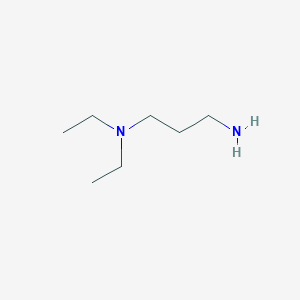

3-(Diethylamino)propylamine (DEAPA, CAS 104-78-9) is a bifunctional amine containing both a primary amine (-NH₂) and a tertiary amine (-N(C₂H₅)₂) within its molecular structure (N,N-diethyl-1,3-propanediamine). This dual functionality enables diverse applications, including its use in pH-responsive drug delivery systems, CO₂ capture solvents, polymer curing, and peptide synthesis . Its physicochemical properties, such as pKa and protonation behavior, are critical to its performance in these roles .

Preparation Methods

Michael Addition of Diethylamine to Acrylonitrile

The foundational step in DEAPA synthesis involves the Michael addition of diethylamine (DEA) to acrylonitrile (ACN), forming 3-(diethylamino)propionitrile (DEAPN). This exothermic reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated nitrile.

Reaction Mechanism and Stoichiometry

The addition occurs under mild conditions (10–120°C) with DEA in stoichiometric excess (10–50 mol%) to prevent ACN polymerization . Water acts as a catalyst, enhancing reaction rates by polarizing the nitrile group. The intermediate DEAPN remains in the reactor while unreacted DEA and ACN are distilled and recycled.

Industrial Reactor Design

Bubble column reactors are preferred for their efficient heat dissipation and mixing. A typical setup (Figure 1) involves:

-

Initial charge : DEA and water (2–5 wt%)

-

ACN feed rate : Controlled over 2–4 hours to maintain temperatures <100°C

-

Pressure regulation : 1–5 bar to facilitate DEA reflux and evaporative cooling

Table 1: Optimized Parameters for Michael Addition

| Parameter | Range | Impact on Yield |

|---|---|---|

| DEA:ACN molar ratio | 1.1:1 to 1.5:1 | Minimizes polymerization |

| Temperature | 50–90°C | Balances kinetics/stability |

| Water content | 2–5 wt% | Accelerates reaction |

Catalytic Hydrogenation of DEAPN to DEAPA

DEAPN is hydrogenated to DEAPA using Raney nickel catalysts under elevated hydrogen pressures (3–30 bar). Alkaline co-catalysts (e.g., KOH) mitigate catalyst poisoning by neutralizing acidic byproducts .

Batch Hydrogenation Process

-

Catalyst loading : 1–5 wt% Raney Ni (50% aqueous slurry)

-

Reaction conditions : 80–120°C, 10–30 bar H₂

Excess DEAPA is included in the initial charge to improve solubility and reduce viscosity. Post-reaction, the catalyst is settled and recycled, while the product is distilled under vacuum.

Continuous Hydrogenation in Fixed-Bed Reactors

Modern plants adopt fixed-bed systems for higher throughput:

-

Catalyst bed : Raney Ni pellets with 0.1–10% KOH/ethanol co-catalyst

-

Space velocity : 0.1–4 h⁻¹

Table 2: Comparative Analysis of Hydrogenation Methods

| Parameter | Batch | Continuous |

|---|---|---|

| Throughput | Moderate | High |

| Catalyst lifetime | 5–10 cycles | >1,000 hours |

| Energy efficiency | Lower | Higher |

Alternative Synthetic Routes

Reductive Amination of Acrolein

Acrolein reacts with DEA under hydrogenation conditions to yield DEAPA. While less common, this route avoids nitrile intermediates but requires stringent control over acrolein’s toxicity and reactivity .

Halide Alkylation Methods

3-Chloropropylamine derivatives can be alkylated with diethylamine, though this method faces challenges with regioselectivity and halogen removal . For example, chloropropene reacts with DEA in toluene at 45°C using diatomaceous earth catalysts, achieving 90% yield after acidic workup .

Process Optimization and Scale-Up Challenges

Byproduct Management

-

Polymerization : Controlled by maintaining DEA excess and low temperatures

-

Ammonia formation : Suppressed via alkaline co-catalysts during hydrogenation

Industrial Case Study: Continuous DEAPA Production

A plant utilizing dual fixed-bed reactors (Figure 2) demonstrates:

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)propylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reactants used

Scientific Research Applications

Epoxy Resins

One of the primary applications of DEAPA is as a hardener in epoxy resins. It is often combined with other amines like Isophoronediamine (IPDA) and meta-Xylenediamine (MXDA) to enhance the curing process. The resulting epoxy systems exhibit improved mechanical properties and chemical resistance, making them suitable for coatings, adhesives, and composite materials .

Coatings

DEAPA is also employed in various coating formulations. Its low viscosity and high reactivity make it an ideal candidate for creating durable and resistant coatings used in automotive and industrial applications .

Pigment Industry

In the pigment industry, DEAPA serves as a building block for synthesizing colorants and pigments. Its chemical structure allows for modifications that improve pigment stability and dispersion in various media .

Drug Delivery Systems

Recent studies have highlighted the potential of DEAPA in biomedical applications, particularly in drug delivery systems. For example:

- Biocompatible Nanoparticles : DEAPA has been utilized to create polyampholyte-coated magnetite nanoparticles that serve as contrast agents for imaging and drug delivery vehicles .

- Gene Silencing : Modified poly(vinyl alcohol) (PVA) polymers incorporating DEAPA have shown promise as non-viral vectors for siRNA delivery, enhancing gene silencing efficiency .

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Epoxy Resins | Hardener formulation with IPDA and MXDA | Improved mechanical properties |

| Coatings | Durable industrial coatings | Enhanced chemical resistance |

| Pigment Industry | Synthesis of colorants | Improved stability and dispersion |

| Drug Delivery Systems | Biocompatible nanoparticles | Effective imaging and drug delivery |

| Gene Silencing | PVA polymers for siRNA delivery | Increased efficiency in gene silencing |

Case Study 1: Epoxy Resin Development

A study focused on developing a new epoxy resin system using DEAPA demonstrated significant improvements in thermal stability and mechanical strength compared to traditional formulations. The research highlighted how varying the ratios of DEAPA with other hardeners affected the final properties of the resin .

Case Study 2: Drug Delivery Research

Another investigation explored the use of DEAPA-modified nanoparticles for targeted drug delivery. The results indicated that these nanoparticles exhibited pH-responsive drug release profiles, making them suitable for delivering therapeutic agents to specific sites within the body .

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propylamine involves its ability to act as a nucleophile due to the presence of the amino groups. It can form stable complexes with various substrates, facilitating reactions such as deprotection in peptide synthesis. For instance, it effectively removes fluorenylmethoxycarbonyl (Fmoc) groups during solid-phase peptide synthesis, leading to low levels of epimerization and unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Anti-Proliferative Activity

DEAPA has been evaluated alongside dimethylamino and morpholino derivatives in anti-head and neck cancer studies (Table 1). Key findings include:

- Activity and Selectivity: DEAPA (compound 9g) and 3-(dimethylamino)propylamine (DMAPA, 9f) showed comparable growth inhibition in AMC-HN4 cancer cells. However, replacing the tertiary amine with morpholine (9e) reduced activity by 7-fold, highlighting the importance of the tertiary amino group .

- Steric Effects: Ethyl vs. methyl substituents (DEAPA vs. In contrast, 3-(dimethylamino)propyl(methyl)amine (9h) exhibited reduced activity, likely due to altered electronic or spatial interactions .

Table 1 : Anti-Proliferative Activity of DEAPA and Analogs

| Compound | Structure | IC₅₀ (AMC-HN4) | Selectivity Ratio* |

|---|---|---|---|

| DEAPA (9g) | Tertiary (C₂H₅)₂N | 0.12 µM | >7 |

| DMAPA (9f) | Tertiary (CH₃)₂N | 0.15 µM | ~7 |

| Morpholinoethylamine (9e) | Morpholine ring | 0.85 µM | <2 |

*Selectivity ratio: Activity in AMC-HN4 vs. other cancer cell lines (e.g., Caki, AMC-HN3).

Physicochemical Properties: pKa and Protonation Behavior

DEAPA’s dissociation constants (pKa) and protonation order differ from symmetric diamines like 1,3-diaminopentane (Table 2):

- pKa Values: DEAPA’s tertiary amine has a pKa of ~10.2 (25°C), while its primary amine is less basic (pKa ~8.5). This contrasts with 1,3-diaminopentane, which has two primary amines (pKa₁ ~10.5, pKa₂ ~8.7) .

- Protonation Order: Computational studies confirm DEAPA’s tertiary amine protonates first, whereas 1,3-diaminopentane’s unsymmetrical primary amines follow a stepwise protonation sequence. This impacts CO₂ solubility modeling in amine solutions .

Table 2: Thermodynamic Properties of DEAPA vs. 1,3-Diaminopentane

| Property | DEAPA | 1,3-Diaminopentane |

|---|---|---|

| pKa (25°C) | 10.2 (tertiary), 8.5 (primary) | 10.5 (primary), 8.7 (primary) |

| ΔH° (kJ·mol⁻¹) | -48.2 (tertiary) | -52.1 (primary) |

| ΔS° (J·mol⁻¹·K⁻¹) | -120.3 | -135.6 |

CO₂ Capture Performance

DEAPA-based solvents demonstrate superior energy efficiency compared to monoethanolamine (MEA) and phase-change amines (Table 3):

- Catalyst Synergy : DEAPA with SAPO-34 catalyst reduces regeneration heat duty by 33.08% vs. 5M MEA, outperforming MCM-41 and SO₄²⁻/TiO₂ catalysts .

- Cyclic Capacity : DEAPA’s cyclic CO₂ capacity (0.82 mol/kg) is 38% higher than MEA, attributed to its dual amine functionality .

Table 3 : CO₂ Capture Performance of DEAPA vs. MEA

| Parameter | DEAPA + SAPO-34 | 5M MEA |

|---|---|---|

| CO₂ Desorption Rate | +37.28% | Baseline |

| Heat Duty (kJ/mol CO₂) | 2,150 | 3,200 |

| Cyclic Capacity (mol/kg) | 0.82 | 0.59 |

Biological Activity

3-(Diethylamino)propylamine (DEAPA) is a synthetic organic compound characterized by its diethylamino group, which contributes to its potential biological activities. This article explores the biological activity of DEAPA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DEAPA is an amine with the following structural formula:

The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for various biological applications. Its structure is crucial for its interaction with biological systems and potential therapeutic effects.

Biological Activity Overview

DEAPA exhibits a range of biological activities, primarily due to its structural features. Similar compounds have shown various pharmacological effects, which can be summarized as follows:

- Antidepressant Activity : DEAPA may act as a potential antidepressant based on predictive models that suggest similar compounds exhibit such effects.

- Anticancer Properties : Preliminary studies indicate that DEAPA could have cytotoxic effects against cancer cells, suggesting a role in cancer therapy.

- GABA Receptor Modulation : DEAPA has been identified as an agonist at GABAA receptors, which are critical in mediating inhibitory neurotransmission in the brain.

The biological activity of DEAPA can be attributed to several mechanisms:

- GABAergic Activity : By acting on GABAA receptors, DEAPA may enhance inhibitory neurotransmission, potentially leading to anxiolytic and sedative effects.

- Cytotoxic Effects : Research indicates that DEAPA can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and oxidative stress induction.

- Antioxidant Properties : DEAPA has demonstrated high antioxidant activity, which may contribute to its protective effects against cellular damage.

Data Tables and Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound (DEAPA) | Diethylamino group | Potential antidepressant, anticancer |

| N,N-Diethyl-m-toluamide (DEET) | Diethylamino group | Insect repellent |

| Thiophene-based Antidepressants | Thiophene ring | Antidepressant |

| Benzodiazepines | Benzene ring system | Anxiolytic |

This table highlights the unique combination of structural features in DEAPA that may confer distinct pharmacological properties compared to other compounds.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of DEAPA against various cancer cell lines. Results indicated significant growth inhibition and apoptosis induction at specific concentrations. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Case Study 2: GABA Receptor Agonism

In vitro assays demonstrated that DEAPA acts as a GABAA receptor agonist, resulting in increased chloride ion influx and subsequent neuronal hyperpolarization. This effect was measured using electrophysiological techniques, confirming its potential as a therapeutic agent for anxiety disorders.

Safety and Toxicological Profile

While DEAPA shows promise in various therapeutic areas, it is essential to consider its safety profile. The compound is classified as highly corrosive and can cause severe irritation upon contact with skin or eyes. Long-term exposure studies are necessary to evaluate chronic health effects, including potential carcinogenicity and reproductive toxicity.

Q & A

Q. Basic: How can researchers determine the purity of DEAPA in experimental settings?

Methodological Answer:

DEAPA purity can be assessed using a combination of physical property measurements and analytical techniques:

- Refractive Index : Measure (1.4416 at 25°C) via refractometry .

- Vapor Pressure : Confirm vapor pressure (19.5 mmHg at 70°C) using ebulliometry or static methods .

- Gas Chromatography (GC) : Compare retention times against certified standards (purity ≥99%) .

- Certificate of Analysis (COA) : Validate purity (>97%) through supplier-provided COA, which includes HPLC or NMR data .

Q. Basic: What safety protocols are critical when handling DEAPA in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to avoid inhalation (vapor density = 4.4 vs. air) .

- Emergency Response : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point = 62°C) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do structural modifications of DEAPA influence its anti-proliferative activity?

Methodological Answer:

- Substituent Effects : Replacing the diethylamino group with morpholine or piperazine derivatives enhances selectivity for cancer cell lines (e.g., AMC-HN4). For example, morpholine-substituted DEAPA analogs show 7-fold selectivity over non-target cells .

- Chain Length : Shorter alkyl chains (e.g., dimethylaminoethylamine) reduce activity, while longer chains (e.g., 3-(dimethylamino)propylamine) maintain potency but alter pharmacokinetics .

- Validation : Use MTT assays and flow cytometry to correlate structural changes with IC50 values and apoptosis rates .

Q. Advanced: What computational methods effectively predict DEAPA’s dissociation constants (pKa), and how do they compare with experimental data?

Methodological Answer:

- DFT vs. MP2 : Density Functional Theory (DFT1) predicts pKa values closer to experimental results (e.g., 10.45 at 293.15 K) than MP2, which underestimates solubility (6.93 at 298.15 K) .

- Validation : Cross-check computational results with potentiometric titration in aqueous solutions. Discrepancies >1 pKa unit suggest model limitations, requiring hybrid QM/MM approaches .

- ANN Models : Train artificial neural networks with temperature-dependent data (293–303 K) to improve accuracy for CO2 capture applications .

Q. Advanced: How does DEAPA enhance the performance of polymer-dispersed liquid crystal (PDLC) films?

Methodological Answer:

- Curing Mechanism : DEAPA acts as a hardener in epoxy resins (e.g., trimethylolpropane triglycidyl ether), reducing domain size via methyl group interactions, as confirmed by SEM .

- Optimization : Adjust feed ratios (DEAPA:monomer = 1:2 to 1:4) and curing temperatures (70–90°C) to balance optical transparency (UV-Vis) and electro-optical response (90% contrast at 20 V) .

- Applications : Integrate PDLC films into smart glass for COVID-19 isolation rooms, leveraging rapid switching (<50 ms) and low haze (<5%) .

Q. Advanced: How can DEAPA-amine blends improve CO2 capture efficiency?

Methodological Answer:

- Ternary Systems : Blend DEAPA with 2-(diethylamino)ethanol (DEEA) to achieve cyclic capacities >0.8 mol CO2/mol amine. Optimize molar ratios (e.g., DEEA:MAPA = 5:1) using vapor-liquid equilibrium (VLE) data .

- Heat of Absorption : Measure via calorimetry; DEAPA-MAPA blends exhibit lower heats (≈−60 kJ/mol CO2) than monoethanolamine, reducing energy penalties .

- Kinetic Modeling : Use stopped-flow spectroscopy to determine carbamate stability constants, correlating with amine basicity (pKa) .

Q. Advanced: What strategies resolve contradictions in DEAPA’s experimental vs. computational properties?

Methodological Answer:

- Data Reconciliation : For pKa discrepancies, validate computational results (DFT/MP2) with experimental potentiometry. If deviations persist, refine solvation models (e.g., COSMO-RS) .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch purity variations (>99% vs. >97%) and identify outliers via Grubbs’ test .

- Cross-Platform Validation : Use multiple techniques (e.g., GC, NMR, and FTIR) to confirm structural integrity when synthesizing DEAPA derivatives .

Properties

IUPAC Name |

N',N'-diethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-9(4-2)7-5-6-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHMWDJIBGVPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059303 | |

| Record name | 1,3-Propanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-diethylaminopropylamine appears as a water-white liquid with a fishlike odor. May be very irritating to skin and eyes. Used to make other chemicals and as a component of adhesives., Liquid, Colorless liquid with a fishy odor; [CAMEO] | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyltrimethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

138 °F (NFPA, 2010) | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

104-78-9 | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyltrimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB92D3RAVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.